![molecular formula C14H18N2O4 B2432526 tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate CAS No. 115977-41-8](/img/structure/B2432526.png)
tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate
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Overview
Description
Tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate (TBC) is a synthetic organic compound that has found use in a variety of applications due to its unique properties. It is composed of a tert-butyl group, a cyclopropyl group, and a nitrophenyl group, all connected to a carbamate group. It is a colorless, odorless, and non-toxic compound. TBC has been studied extensively due to its potential applications in chemical synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues of Insecticides
The compound tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This synthesis involved a key cocyclization step and resulted in the creation of various analogues and regioisomers with potential insecticidal applications (Brackmann et al., 2005).
Intermediate in Synthesis of Biologically Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in the synthesis of several biologically active compounds, such as the drug omisertinib (AZD9291). A rapid synthetic method for this compound has been established, highlighting its significance in pharmaceutical research (Zhao et al., 2017).
Enantioselective Synthesis of Carbocyclic Analogues
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure and the relative substitution pattern have been studied, underlining its importance in the synthesis of nucleotide analogues (Ober et al., 2004).
Synthesis of Monofluorinated Cyclopropanecarboxylates
Monofluorinated cyclopropanecarboxylates have been synthesized using tert-butyl diazoacetate and α-fluorostyrene. These compounds, including analogues of the antidepressant drug tranylcypromine, are of interest in medicinal chemistry due to their enantiomeric purity and potential pharmacological applications (Haufe et al., 2002).
Mechanism of Action
Target of Action
It’s known that tert-butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biochemical Pathways
The tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known for its unique reactivity pattern .
Result of Action
It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines .
Action Environment
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSCSKRTIHHWBN-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate |
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